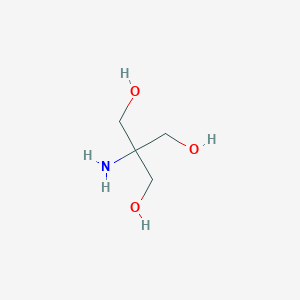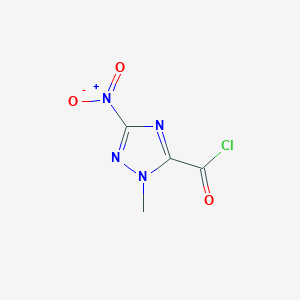
1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride, also known as MNCC, is an organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. MNCC belongs to the family of triazole compounds, which have been extensively studied for their diverse range of applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride is not fully understood. However, it is believed to exert its antibacterial and antifungal activity by inhibiting the synthesis of cell wall components in microorganisms. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is triggered by various stimuli.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vivo. It has been reported to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of laboratory experiments. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride. One area of interest is the development of novel anti-cancer drugs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a therapeutic agent in the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride can be synthesized by reacting 1-methyl-3-nitro-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride. The reaction takes place under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit potent antibacterial and antifungal activity against a wide range of pathogenic microorganisms. This compound has also been shown to possess significant anti-tumor activity, making it a promising candidate for the development of novel anti-cancer drugs.
Eigenschaften
CAS-Nummer |
131758-19-5 |
|---|---|
Molekularformel |
C4H3ClN4O3 |
Molekulargewicht |
190.54 g/mol |
IUPAC-Name |
2-methyl-5-nitro-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN4O3/c1-8-3(2(5)10)6-4(7-8)9(11)12/h1H3 |
InChI-Schlüssel |
CWHBXADBQXUZAK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])C(=O)Cl |
Kanonische SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])C(=O)Cl |
Synonyme |
1H-1,2,4-Triazole-5-carbonylchloride,1-methyl-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)

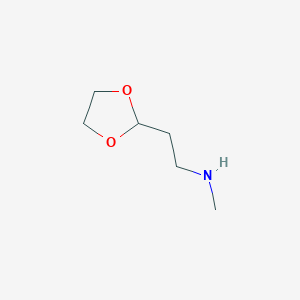




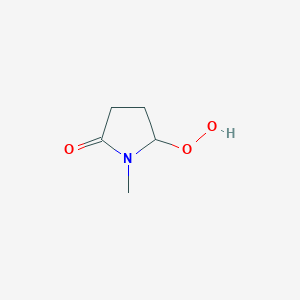
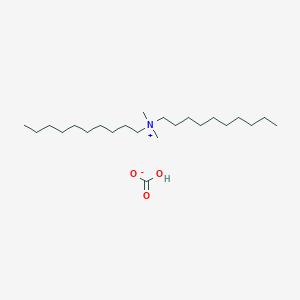
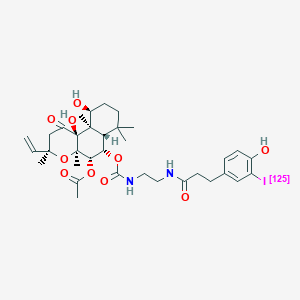

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)

